N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the triazole ring with a 3,4-dimethoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.
Formation of the Tetrahydropyran Ring: This can be synthesized via the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole and tetrahydropyran intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and triazole rings, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the triazole ring using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used to study the effects of triazole and pyrrole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active site residues, while the pyrrole and tetrahydropyran rings can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is similar to other triazole and pyrrole derivatives such as fluconazole and pyrrole-2-carboxylic acid.
Fluconazole: A triazole antifungal agent that inhibits fungal cytochrome P450 enzymes.
Pyrrole-2-carboxylic acid: A pyrrole derivative used in the synthesis of various pharmaceuticals.
Uniqueness
- The unique combination of the triazole, pyrrole, and tetrahydropyran rings in N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H29N5O4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C23H29N5O4/c1-30-18-7-5-17(15-19(18)31-2)6-8-20-24-22(27-26-20)25-21(29)16-23(9-13-32-14-10-23)28-11-3-4-12-28/h3-5,7,11-12,15H,6,8-10,13-14,16H2,1-2H3,(H2,24,25,26,27,29) |
InChI Key |
LIYDUKDEKYVXJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3(CCOCC3)N4C=CC=C4)OC |
Origin of Product |
United States |
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